![molecular formula C8H4F3NO B035929 5-(Trifluoromethyl)benzo[d]oxazole CAS No. 1267217-46-8](/img/structure/B35929.png)

5-(Trifluoromethyl)benzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

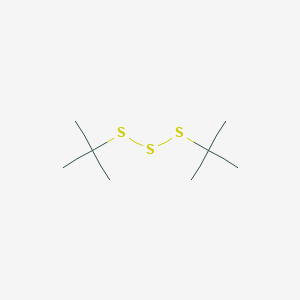

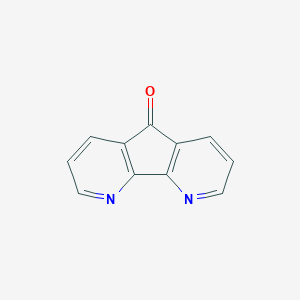

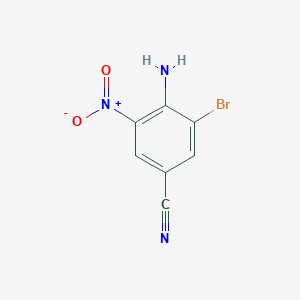

5-(Trifluoromethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H4F3NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of oxazole derivatives, including 5-(Trifluoromethyl)benzo[d]oxazole, has been a topic of interest in recent years . Various methods have been developed for the synthesis of oxazoles, including the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)benzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The trifluoromethyl group is attached to the benzene ring .

Physical And Chemical Properties Analysis

5-(Trifluoromethyl)benzo[d]oxazole is a solid at room temperature . Its molecular weight is 187.12 g/mol .

Applications De Recherche Scientifique

Organic Synthesis

5-(Trifluoromethyl)benzo[d]oxazole is used in the synthesis of polysubstituted 5-trifluoromethyl isoxazoles . This is achieved via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . The protocol for this synthesis has been extended to the synthesis of perfluoroalkylated isoxazoles .

Neuroprotective Effects

A series of novel synthetic substituted benzo[d]oxazole-based derivatives have been found to exert neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells . This is a potential approach for the treatment of Alzheimer’s disease . In vitro studies show that most of the synthesized compounds were potent in reducing the neurotoxicity of Aβ 25-35 -induced PC12 cells .

Alzheimer’s Disease Treatment

One of the synthesized compounds, compound 5c, was found to be non-neurotoxic and significantly increased the viability of Aβ 25-35 -induced PC12 cells . It promoted the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decreased the expression of nuclear factor-κB (NF-κB) in Aβ 25-35 -induced PC12 cells . It also protected PC12 cells from Aβ 25-35 -induced apoptosis and reduced the hyperphosphorylation of tau protein .

Pharmacology

Benzo[d]oxazoles are important scaffolds in heterocyclic compounds, which are extensively found in diverse pharmacologically active substances and natural compounds . For instance, benzo[d]oxazole plays an important role as a key building block in β adrenergic receptor antagonists , and anti-inflammatory , antimicrobial , and anticonvulsant agents.

Orientations Futures

The future directions in the study of 5-(Trifluoromethyl)benzo[d]oxazole and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . More research is needed to fully understand their potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKOEMQMBVZOSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617688 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)benzo[d]oxazole | |

CAS RN |

1267217-46-8 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)